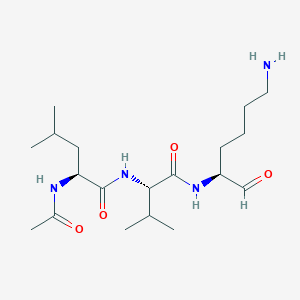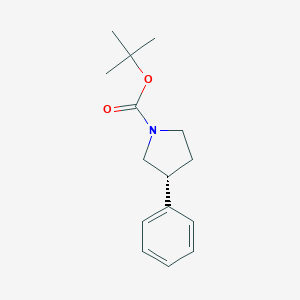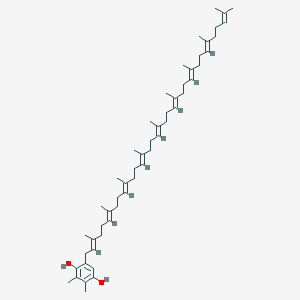
N-(4-Fluorophenyl)-N-methylformamide
Vue d'ensemble
Description
N-(4-Fluorophenyl)-N-methylformamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to a class of compounds known as designer drugs, which are synthesized in laboratories to mimic the effects of illegal drugs such as cannabis.
Applications De Recherche Scientifique
Hepatotoxicity Mechanism Investigation
N-Methylformamide, which includes compounds like N-(4-Fluorophenyl)-N-methylformamide, has been studied for its hepatotoxic properties. Research indicates its potential impact on the mitochondrial Ca2+ pumps in liver mitochondria, potentially triggering hepatic necrosis. However, it does not appear to affect the microsomal Ca2+ pump or cause changes in plasma membrane potential (Whitby, Chahwala, & Gescher, 1984).
Development of Selective Met Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to N-(4-Fluorophenyl)-N-methylformamide, have been identified as potent and selective Met kinase inhibitors. These have shown promise in tumor stasis in cancer models and have progressed to clinical trials (Schroeder et al., 2009).
Fluorinating Agents in Synthesis
Compounds like N-(4-Fluorophenyl)-N-methylformamide have been utilized as efficient fluorinating agents in chemical synthesis. They play a role in the enantiocontrolled synthesis of various fluorinated compounds, demonstrating their versatility in synthetic chemistry (Fritz-Langhals, 1994).
Molecular Structure Analysis
Research has focused on understanding the molecular structure of compounds like N-methylformamide through gas electron diffraction. This provides insights into bond distances and angles, aiding in a deeper understanding of the chemical behavior of these compounds (Kitano & Kuchitsu, 1973).
Astrochemical Context
N-Methylformamide, closely related to N-(4-Fluorophenyl)-N-methylformamide, has been studied in an astrochemical context. Its presence in interstellar environments and the implications for pre-biotic chemistry have been explored, highlighting the significance of these compounds beyond Earth (Belloche et al., 2017).
Labelled Compounds in Antitumor Research
N-Methylformamide, a derivative of N-(4-Fluorophenyl)-N-methylformamide, has been used in antitumor research. Efficient preparations with specific labeling have been developed for experimental purposes (Threadgill & Gate, 1983).
Liquid Structure Investigation
The liquid structure of N-methylformamide, a compound related to N-(4-Fluorophenyl)-N-methylformamide, has been investigated using X-ray diffraction and ab initio calculations. This research is significant for understanding the physical properties and interactions of these compounds (Ohtaki, Itoh, & Rode, 1986).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJMSRCRIBTCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-N-methylformamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







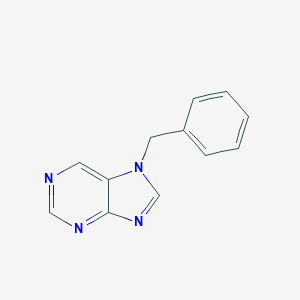
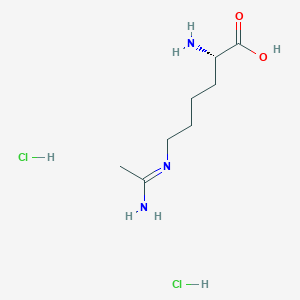
![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)

